molecular formula C22H21F2N3O3 B2653653 1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775399-29-5

1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B2653653
CAS RN: 1775399-29-5
M. Wt: 413.425
InChI Key: TYSZZNKQCADIIS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a difluorobenzoyl group, a methoxyphenyl group, an oxadiazole ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. For instance, the difluorobenzoyl group would likely be attached to the nitrogen atom of the piperidine ring . The methoxyphenyl group and the oxadiazole ring would also be connected to the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorobenzoyl group might increase its reactivity, while the methoxyphenyl group might influence its solubility .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis of Triazole Derivatives : Research has been conducted on synthesizing novel 1,2,4-triazole derivatives, which, like the compound , incorporate piperazine and oxadiazole motifs. These compounds have been evaluated for their antimicrobial activities, showing moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Anticancer Agents

  • Propanamide Derivatives with Anticancer Activity : A series of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated as potential anticancer agents. These compounds demonstrated significant anticancer activity, highlighting the potential of related structures in cancer research (Rehman et al., 2018).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Compounds featuring the 1,3,4-oxadiazole and piperazine groups have been screened for antioxidant activity using various methods. This research underscores the potential of such compounds, including those structurally similar to the compound of interest, in acting as radical scavengers and antioxidants (Mallesha et al., 2014).

Crystal Structure and Molecular Docking Studies

  • Crystal Structure and Docking Studies : The structural characterization and computational studies of benzimidazole derivatives bearing a 1,2,4-triazole moiety, akin to the structure of interest, have been conducted. These studies provide insights into the molecular stability, conformational analysis, and potential as EGFR inhibitors for cancer treatment (Karayel, 2021).

properties

IUPAC Name

(3,4-difluorophenyl)-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c1-29-17-4-2-3-15(12-17)21-25-20(30-26-21)11-14-7-9-27(10-8-14)22(28)16-5-6-18(23)19(24)13-16/h2-6,12-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZZNKQCADIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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